molecular formula C10H10N2O3S B2991750 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 185010-98-4

4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2991750
CAS No.: 185010-98-4
M. Wt: 238.26
InChI Key: NGENBWBDHNMXHY-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is an organic compound characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and an imidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with an imidazolone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted imidazolones .

Scientific Research Applications

4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The imidazolone core can bind to receptors and modulate their function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is unique due to the combination of the sulfonyl group and the imidazolone core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-7-2-4-8(5-3-7)16(14,15)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGENBWBDHNMXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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